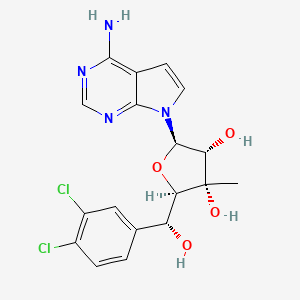
RORgammat Inverse agonist 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RORgammat Inverse agonist 10 is a synthetic compound designed to inhibit the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). By inhibiting RORγt, this compound has potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RORgammat Inverse agonist 10 typically involves multiple steps, starting with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. One common synthetic route involves the use of a novel N-sulfonamide tetrahydroquinoline scaffold . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
RORgammat Inverse agonist 10 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
RORgammat Inverse agonist 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of RORγt inhibitors.
Biology: Employed in cellular assays to investigate the role of RORγt in immune cell differentiation and cytokine production.
Industry: Utilized in the development of new drugs targeting RORγt for various inflammatory conditions.
Mecanismo De Acción
RORgammat Inverse agonist 10 exerts its effects by binding to the ligand-binding domain of RORγt, causing a conformational change that disrupts the receptor’s ability to recruit coactivators. This inhibition prevents the transcription of target genes involved in Th17 cell differentiation and IL-17 production. The critical role of residue Trp317 in the activation of RORγt has been highlighted, as it helps stabilize the receptor’s structure when bound to an agonist .
Comparación Con Compuestos Similares
Similar Compounds
Digoxin: An inverse agonist of RORγt that inhibits Th17 cell differentiation at high concentrations.
Sulfonamide Scaffold Compounds: Selective RORγt inverse agonists designed based on the sulfonamide scaffold.
Uniqueness
RORgammat Inverse agonist 10 is unique due to its specific structural features and high potency in inhibiting RORγt. Unlike other compounds, it has been shown to effectively disrupt the critical interactions within the receptor, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C25H26F6N6O3 |
|---|---|
Peso molecular |
572.5 g/mol |
Nombre IUPAC |
6-methyl-N-[7-methyl-8-[(2S,4S)-2-methyl-1-[4,4,4-trifluoro-3-(trifluoromethyl)butanoyl]piperidin-4-yl]oxy-[1,2,4]triazolo[1,5-a]pyridin-6-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26F6N6O3/c1-13-4-5-16(10-32-13)23(39)35-18-11-37-22(33-12-34-37)21(15(18)3)40-17-6-7-36(14(2)8-17)20(38)9-19(24(26,27)28)25(29,30)31/h4-5,10-12,14,17,19H,6-9H2,1-3H3,(H,35,39)/t14-,17-/m0/s1 |
Clave InChI |
FUKNWBDJYWPXRK-YOEHRIQHSA-N |
SMILES isomérico |
C[C@H]1C[C@H](CCN1C(=O)CC(C(F)(F)F)C(F)(F)F)OC2=C(C(=CN3C2=NC=N3)NC(=O)C4=CN=C(C=C4)C)C |
SMILES canónico |
CC1CC(CCN1C(=O)CC(C(F)(F)F)C(F)(F)F)OC2=C(C(=CN3C2=NC=N3)NC(=O)C4=CN=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


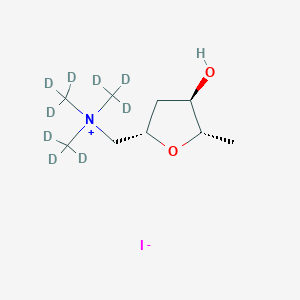
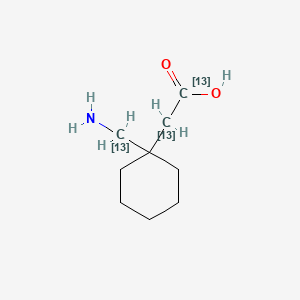



![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
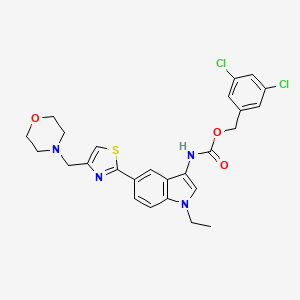

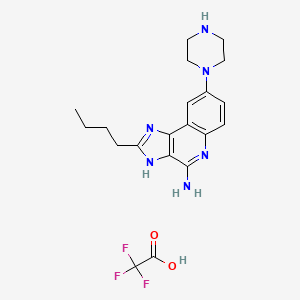
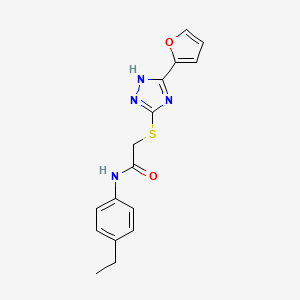
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
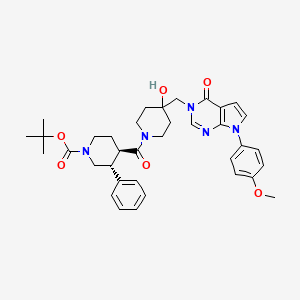
![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
